molecular formula C11H13NO2 B3044788 Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate CAS No. 100445-44-1

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate

Cat. No.: B3044788
CAS No.: 100445-44-1
M. Wt: 191.23 g/mol
InChI Key: YIGRWHJCORERRW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. This compound features a quinoline core with a methyl ester group at the 2-position and a tetrahydro structure at the 5,6,7,8-positions, making it a versatile scaffold for chemical synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and esterification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-2-carboxylate derivatives.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with varying degrees of saturation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline-2-carboxylate derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar core structure but without the tetrahydro and ester groups.

    5,6,7,8-Tetrahydroquinoline: Lacks the ester group at the 2-position.

    Methyl quinoline-2-carboxylate: Similar ester group but lacks the tetrahydro structure.

Uniqueness: Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate is unique due to its combination of a tetrahydro structure and a methyl ester group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGRWHJCORERRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440706
Record name Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-44-1
Record name Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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